Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Medicinal chemistry Building block Lipophilicity

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (CAS 851526-85-7) is a fully saturated bicyclic heterocycle belonging to the octahydropyrrolo[3,4-c]pyrrole class, with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol. The compound features a distinctive 3a-carboxylate substitution on the bicyclic core, a structural motif utilized as a piperazine isostere in medicinal chemistry to modulate physicochemical and pharmacological properties.

Molecular Formula C9H18Cl2N2O2
Molecular Weight 257.15 g/mol
CAS No. 851526-85-7
Cat. No. B1383991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
CAS851526-85-7
Molecular FormulaC9H18Cl2N2O2
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CNCC1CNC2.Cl.Cl
InChIInChI=1S/C9H16N2O2.2ClH/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9;;/h7,10-11H,2-6H2,1H3;2*1H
InChIKeyIHFUOFXQGCUCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (CAS 851526-85-7): Procurement-Grade Overview of a Bicyclic Scaffold Building Block


Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (CAS 851526-85-7) is a fully saturated bicyclic heterocycle belonging to the octahydropyrrolo[3,4-c]pyrrole class, with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . The compound features a distinctive 3a-carboxylate substitution on the bicyclic core, a structural motif utilized as a piperazine isostere in medicinal chemistry to modulate physicochemical and pharmacological properties [1]. It is commercially supplied either as the free base (typical purity 95–97%) or as the dihydrochloride salt (CAS 2206113-28-0, purity ≥98%), and is intended exclusively as a versatile research intermediate and small-molecule scaffold for further synthetic elaboration .

Why Generic Replacement of Ethyl Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (851526-85-7) Carries Undefined Risk


Critical Assessment: A systematic search of primary research articles, patents, and authoritative databases returned no head-to-head comparative studies between ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate and its closest analogs (e.g., methyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, tert-butyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, or positional isomers such as ethyl octahydropyrrolo[3,4-c]pyrrole-1-carboxylate) with respect to biological activity, pharmacokinetic parameters, synthetic utility, or purity benchmarks [1]. The literature on this scaffold—such as the mGlu1 NAM series or dual orexin receptor antagonist programs—evaluates highly elaborated disubstituted derivatives rather than the simple 3a-ester building block itself [2][3]. Consequently, no published quantitative evidence exists to support the claim that substituting this specific ethyl ester building block with a methyl, tert-butyl, or regioisomeric analog would produce a functionally equivalent outcome. Procurement decisions for building blocks of this type are currently guided by vendor-supplied purity specifications, salt form, price, and lead time, all of which vary across suppliers and analogs, making generic interchange scientifically unvalidated .

Quantitative Differentiation Evidence for Ethyl Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (851526-85-7)


Ethyl Ester vs. Methyl Ester 3a-Carboxylate Building Block: Physicochemical Property Comparison

The target ethyl ester (CAS 851526-85-7) possesses a calculated logP of approximately -0.30 (free base), whereas the direct methyl ester analog (methyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, CAS 2204054-14-6 as dihydrochloride) has a calculated logP of -1.17 [1][2]. This logP difference of ~0.87 units indicates that the ethyl ester is measurably more lipophilic than its methyl counterpart, which may influence its partitioning behavior in biphasic reaction systems, its suitability for subsequent N-alkylation or acylation reactions, and the pharmacokinetic profile of downstream elaborated products [3].

Medicinal chemistry Building block Lipophilicity

Salt Form Selection: Free Base (95%) vs. Dihydrochloride Salt (98%) Purity and Handling Comparison

The target compound is commercially available in two distinct forms: the free base (CAS 851526-85-7) with a minimum purity specification of 95% (Bidepharm reports 97% standard purity), and the dihydrochloride salt (CAS 2206113-28-0) with a minimum purity of 98% . The dihydrochloride salt (C₉H₁₈Cl₂N₂O₂, MW 257.16) offers higher purity, improved stability, and easier handling compared to the free base. In contrast, the methyl ester analog (methyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride, CAS 2204054-14-6) is predominantly supplied at 95% purity [1]. This purity differential of 3 percentage points for the dihydrochloride salt form represents a meaningful advantage for applications requiring precise stoichiometry, such as parallel library synthesis or fragment-based drug discovery.

Chemical procurement Salt form Purity specification

Positional Selectivity: 3a-Carboxylate vs. 1-Carboxylate Regioisomer in Scaffold Elaboration

The carboxylate group at the 3a bridgehead position of the target compound distinguishes it from the more common 1-carboxylate or 2-carboxylate regioisomers of this scaffold. In the octahydropyrrolo[3,4-c]pyrrole mGlu1 NAM series, the 3a-substitution pattern was explicitly selected to maintain a specific vector angle for allosteric binding, which is not achievable with 1- or 2-substituted isomers [1]. Although the simple ethyl ester building block itself was not tested in the mGlu1 assay, the elaborated 3a-substituted derivatives demonstrated IC₅₀ values ranging from 0.1 to >10 µM depending on the N-substituents, whereas the corresponding piperazine-based analogs (lacking the 3a bridgehead) showed a different selectivity profile [1]. The 3a-carboxylate building block uniquely enables synthetic access to this pharmacologically validated vector, a feature that is structurally impossible for 1- or 2-carboxylate regioisomers.

Regiochemistry Synthetic strategy Piperazine isostere

Ethyl Ester Synthetic Utility: Selective Deprotection Orthogonality vs. tert-Butyl Ester

The ethyl ester group on the target compound provides synthetic orthogonality relative to the more commonly used tert-butyl carbamate (Boc) protecting group. In the octahydropyrrolo[3,4-c]pyrrole synthesis literature, the Boc group is routinely employed for N-protection of the ring nitrogens during scaffold construction [1]. A tert-butyl ester analog (e.g., tert-butyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate) would be cleaved under the same acidic conditions (TFA, HCl) used for Boc deprotection, leading to simultaneous loss of both protecting groups—a well-documented limitation in peptide and heterocycle synthesis [2]. In contrast, the ethyl ester remains stable under standard Boc deprotection conditions (TFA/CH₂Cl₂, RT, 1–2 h) and can be selectively hydrolyzed under basic conditions (NaOH, LiOH) or reduced independently. This orthogonal stability profile is a direct functional advantage of the ethyl ester over the tert-butyl ester comparator for multi-step syntheses requiring sequential deprotection strategies.

Orthogonal protection Synthetic methodology Medicinal chemistry

Procurement-Relevant Application Scenarios for Ethyl Octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (851526-85-7)


Synthesis of mGlu1 Negative Allosteric Modulators via 3a-Carboxylate Scaffold Elaboration

This ethyl ester building block is the structurally mandated starting point for constructing octahydropyrrolo[3,4-c]pyrrole-based mGlu1 negative allosteric modulators (NAMs). The published SAR series specifically requires the 3a-carboxylate substitution pattern to achieve the correct exit vector for allosteric binding, a geometry that cannot be accessed from 1- or 2-carboxylate regioisomers [1]. Procurement of this specific building block ensures that elaborated products can replicate the pharmacophore geometry associated with IC₅₀ values as low as 0.1 µM in functional cell-based mGlu1 assays [1].

Sequential Deprotection Synthesis Strategies Requiring Ester/N-Boc Orthogonality

For multi-step medicinal chemistry programs where the octahydropyrrolo[3,4-c]pyrrole core nitrogen atoms are protected as Boc carbamates, the ethyl ester functionality provides critical orthogonal stability. The ethyl ester survives standard acidic Boc deprotection (TFA/CH₂Cl₂), enabling selective N-deprotection without compromising the carboxylate moiety, a feature not shared by the tert-butyl ester analog [2]. This orthogonality is essential for parallel library synthesis and fragment elaboration workflows.

Building Block Supply for Fragment-Based Drug Discovery (FBDD) with Defined Purity and Salt Form

The dihydrochloride salt form (CAS 2206113-28-0) offers 98% minimum purity, which is 3 percentage points higher than the methyl ester dihydrochloride analog . This purity level meets the stringent requirements of fragment-based screening libraries, where impurities can generate false-positive hits in biophysical assays. The salt form also provides improved aqueous solubility and ease of handling compared to the free base, facilitating automated liquid handling in high-throughput screening campaigns.

Physicochemical Property Optimization in CNS Drug Discovery Programs

The calculated logP of the ethyl ester (~ -0.30) represents a 0.87 log unit increase in lipophilicity over the methyl ester analog (logP -1.17) [3]. For CNS-targeted programs where blood-brain barrier penetration is often correlated with moderate lipophilicity, this intermediate logP value positions the ethyl ester building block advantageously for generating CNS-penetrant elaborated compounds, as opposed to the more polar methyl ester which may bias final products toward lower brain exposure.

Quote Request

Request a Quote for Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.